molecular formula C15H12ClN5O B10827680 N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide

N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide

Cat. No.: B10827680
M. Wt: 313.74 g/mol
InChI Key: LWXOPXNDPRPGMJ-UHFFFAOYSA-N
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Description

BSJ-04-122 is a covalent inhibitor that targets mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. These kinases are involved in the phosphorylation of c-Jun N-terminal kinases, which play a crucial role in the mitogen-activated protein kinase signaling pathway. This pathway regulates various cellular processes, including growth, differentiation, and apoptosis. BSJ-04-122 has shown potential in cancer research due to its ability to inhibit the phosphorylation of c-Jun N-terminal kinases and its antiproliferative effects on cancer cells .

Preparation Methods

The synthetic route for BSJ-04-122 involves the reaction of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-bromo-N-(2-((5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

For industrial production, the compound can be synthesized using similar reaction conditions but scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

BSJ-04-122 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.

    Substitution: BSJ-04-122 can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BSJ-04-122 has a wide range of scientific research applications, including:

    Chemistry: It is used as a probe to study the mitogen-activated protein kinase signaling pathway and to investigate the role of mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7 in various cellular processes.

    Biology: The compound is employed in cellular studies to understand its effects on cell growth, differentiation, and apoptosis. It is particularly useful in studying cancer cell lines and their response to mitogen-activated protein kinase inhibition.

    Medicine: BSJ-04-122 has shown potential in cancer research due to its antiproliferative effects on cancer cells. It is being investigated as a potential therapeutic agent for various types of cancer, including triple-negative breast cancer.

    Industry: The compound can be used in the development of new drugs targeting the mitogen-activated protein kinase signaling pathway. .

Mechanism of Action

BSJ-04-122 exerts its effects by covalently binding to a conserved cysteine residue located before the DFG motif in mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. This binding inhibits the phosphorylation of c-Jun N-terminal kinases, thereby blocking the downstream signaling pathway. The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

BSJ-04-122 is unique in its ability to selectively inhibit both mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. Similar compounds include:

BSJ-04-122 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide

InChI

InChI=1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21)

InChI Key

LWXOPXNDPRPGMJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC=NC3=C2C(=CN3)Cl

Origin of Product

United States

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